(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine atoms, a hydroxypiperidine group, and a sulfonyl group attached to a phenyl ring
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organyl group to the palladium catalyst . This is a key step in the formation of the new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could influence their bioavailability.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a fundamental process in the synthesis of complex organic molecules .
Action Environment
The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by the reaction conditions . This reaction is known for its mild and functional group tolerant conditions , which means it can be carried out under a variety of environmental factors. The stability of boronic acids also contributes to their efficacy under these conditions .
Biochemical Analysis
Biochemical Properties
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as proteases and kinases, forming covalent bonds with their active sites. These interactions inhibit the enzymatic activity, thereby modulating various biochemical pathways . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. This compound can form boronate esters with serine and threonine residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, it can interact with nucleophilic groups in proteins, altering their conformation and function. These molecular interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzymatic activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and organ toxicity may be observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its chemical properties, the presence of binding partners, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytosolic enzymes. The precise localization of this compound determines its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves multiple steps:
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Formation of the Phenyl Ring: : The initial step involves the introduction of fluorine atoms to the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
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Attachment of the Piperidine Group: : The hydroxypiperidine group is introduced via nucleophilic substitution reactions. Piperidine derivatives can be reacted with the fluorinated phenyl ring under basic conditions to form the desired product.
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Sulfonylation: : The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the reaction.
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Boronic Acid Formation: This can be achieved through the reaction of the phenyl ring with boronic acid derivatives under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypiperidine group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
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Substitution: : The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and the hydroxypiperidine group, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Contains only one fluorine atom and lacks the sulfonyl and hydroxypiperidine groups.
(4-Hydroxyphenyl)boronic Acid: Contains a hydroxyl group but lacks the fluorine atoms and the sulfonyl group.
Uniqueness
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to its combination of fluorine atoms, a hydroxypiperidine group, and a sulfonyl group. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds.
Properties
IUPAC Name |
[4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCJXIFUWCAJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142695 | |
Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-01-1 | |
Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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